The synthesis of Sec61-IN-1 involves several key steps that typically include:
Technical details regarding specific synthetic routes can vary based on the desired properties of the final product, including solubility and stability .
Sec61-IN-1 exhibits a unique molecular structure characterized by its hydrophobic regions that facilitate interaction with the lipid environment surrounding the Sec61 channel. The structural analysis reveals that:
High-resolution structures obtained through cryo-electron microscopy have provided insights into how Sec61-IN-1 binds to its target, revealing critical interactions that stabilize its binding .
Sec61-IN-1 primarily functions through competitive inhibition of substrate binding to the Sec61 channel. The chemical reactions involved include:
These interactions are often studied using kinetic assays to determine binding affinities and inhibition constants .
The mechanism by which Sec61-IN-1 exerts its inhibitory effects involves several steps:
Data from structural studies indicate that this inhibitor stabilizes a conformation of Sec61 that is non-permissive for protein translocation .
Sec61-IN-1 possesses several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions for biological assays .
Sec61-IN-1 has several significant applications in scientific research:
The Sec61 translocon complex, a heterotrimeric structure composed of α, β, and γ subunits, serves as the primary conduit for protein transport across the endoplasmic reticulum (ER) membrane. This channel facilitates two distinct translocation mechanisms:
Structural studies reveal Sec61’s dynamic conformations:
Table 1: Key Structural Features of the Sec61 Translocon
Component | Function | Inhibitor Interaction Site |
---|---|---|
Sec61α (TM2b/TM7) | Forms lateral gate; accommodates signal peptides | Binds cotransins, mycolactone, apratoxin |
Plug domain | Seals channel lumen; displaced during translocation | Stabilized in closed state by inhibitors |
Sec61β/Sec61γ | Stabilizes complex; minor role in channel function | Indirect modulation |
Sec62/Sec63 | Facilitates posttranslational transport; recruits BiP | Not directly inhibited |
Sec61’s role in biogenesis of secretory/membrane proteins links its dysregulation to multiple pathologies:
Table 2: Sec61-Dependent Disease-Associated Client Proteins
Disease Area | Key Clients | Inhibition Outcome |
---|---|---|
Solid tumors | HER3, EGFR, VEGF, PD-L1 | Reduced cell surface expression; synergy with TKIs |
Autoimmunity | TNFα, IL-6, IL-23 | Suppressed inflammation; efficacy in arthritis models |
Viral infection | SARS-CoV-2 spike, HCV envelope | Impaired viral assembly/replication |
Genetic disorders | Mutant plasma cell receptors | ER stress exacerbation |
Conventional strategies targeting extracellular domains or intracellular kinases of disease-associated proteins face limitations:
Sec61 inhibition offers a unique upstream strategy:
Table 3: Pharmacological Actions of Sec61 Inhibitors
Compound Class | Representative Agents | Mechanistic Basis | Specificity Profile |
---|---|---|---|
Cyclic depsipeptides | KZR-8445, CT8 | Traps signal peptides in lateral gate | Client-selective (SP-dependent) |
Natural products | Apratoxin, mycolactone | Stabilizes closed plug/lateral gate | Broad-spectrum |
Synthetic compounds | CADA, ESI | Binds lateral gate pocket | Variable |
Structural insights drive rational design:
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: